molecular formula C6H7FN2O B14852331 4-(Aminomethyl)-6-fluoropyridin-2-OL

4-(Aminomethyl)-6-fluoropyridin-2-OL

Cat. No.: B14852331
M. Wt: 142.13 g/mol
InChI Key: ZFMOVBLRWOFCQM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-fluoropyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives It features a fluorine atom at the 6th position, an aminomethyl group at the 4th position, and a hydroxyl group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-fluoropyridin-2-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-fluoropyridin-2-OL with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 4th position. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-fluoropyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the aminomethyl group.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(Aminomethyl)-6-fluoropyridin-2-one, while substitution reactions can produce various fluorine-substituted derivatives.

Scientific Research Applications

4-(Aminomethyl)-6-fluoropyridin-2-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-fluoropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom enhances its binding affinity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoropyridin-2-OL:

    4-(Aminomethyl)-2-hydroxypyridine: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.

Uniqueness

4-(Aminomethyl)-6-fluoropyridin-2-OL is unique due to the presence of both the fluorine atom and the aminomethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the aminomethyl group allows for specific interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

4-(aminomethyl)-6-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C6H7FN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10)

InChI Key

ZFMOVBLRWOFCQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)F)CN

Origin of Product

United States

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